Unii-J0M3UN1DX0
Overview
Description
Unii-J0M3UN1DX0 is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have a unique mechanism of action. In
Mechanism of Action
The mechanism of action of Unii-J0M3UN1DX0 is not fully understood, but it is believed to work by modulating specific receptors in the brain and other parts of the body. This modulation can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
Unii-J0M3UN1DX0 has been found to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, alterations in gene expression, and modulation of cellular signaling pathways. These effects can have significant implications for various diseases and conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Unii-J0M3UN1DX0 in lab experiments is its well-established synthesis method and mechanism of action. This makes it a reliable and consistent tool for scientific research. However, there are also limitations to its use, including potential toxicity and the need for specialized equipment and expertise.
Future Directions
There are numerous future directions for research on Unii-J0M3UN1DX0, including further exploration of its mechanism of action, development of new drugs and therapies based on its properties, and investigation of its potential applications in various fields. Additionally, there is a need for further studies to determine the safety and efficacy of Unii-J0M3UN1DX0 in humans.
Conclusion:
In conclusion, Unii-J0M3UN1DX0 is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. Its unique mechanism of action and biochemical and physiological effects make it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand its properties and potential applications.
Scientific Research Applications
Unii-J0M3UN1DX0 has been used in various scientific research applications, including drug discovery, neuropharmacology, and cancer research. Its unique mechanism of action makes it a promising candidate for the development of new drugs and therapies.
properties
IUPAC Name |
4-[7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H48ClN7O8S/c1-45(2)22-36(29-3-5-31(46)6-4-29)37-26-52-16-15-51(27-42(52)61-41(37)23-45)32-7-9-35(40(20-32)60-33-19-30-11-14-47-43(30)49-25-33)44(54)50-62(57,58)34-8-10-38(39(21-34)53(55)56)48-24-28-12-17-59-18-13-28/h3-11,14,19-21,25,28,41-42,48H,12-13,15-18,22-24,26-27H2,1-2H3,(H,47,49)(H,50,54) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPHZZVJJKWTNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(=C(C1)C3=CC=C(C=C3)Cl)CN4CCN(CC4O2)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCOCC7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H48ClN7O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901098095 | |
Record name | Benzamide, 4-[7-(4-chlorophenyl)-1,3,4,8,9,10,10a,11a-octahydro-9,9-dimethyl-2H,6H-pyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[[3-nitro-4-[[(tetrahydro-2H-pyran-4-yl)methyl]amino]phenyl]sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
882.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-J0M3UN1DX0 | |
CAS RN |
2097938-69-5 | |
Record name | Benzamide, 4-[7-(4-chlorophenyl)-1,3,4,8,9,10,10a,11a-octahydro-9,9-dimethyl-2H,6H-pyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[[3-nitro-4-[[(tetrahydro-2H-pyran-4-yl)methyl]amino]phenyl]sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097938-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(7-(4-Chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino(2,1-b)(1,3)benzoxazin-2-yl)-N-(3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl)sulfonyl-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097938695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 4-[7-(4-chlorophenyl)-1,3,4,8,9,10,10a,11a-octahydro-9,9-dimethyl-2H,6H-pyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[[3-nitro-4-[[(tetrahydro-2H-pyran-4-yl)methyl]amino]phenyl]sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(7-(4-CHLOROPHENYL)-9,9-DIMETHYL-1,3,4,6,8,10,10A,11A-OCTAHYDROPYRAZINO(2,1-B)(1,3)BENZOXAZIN-2-YL)-N-(3-NITRO-4-(TETRAHYDROPYRAN-4-YLMETHYLAMINO)PHENYL)SULFONYL-2-(1H-PYRROLO(2,3-B)PYRIDIN-5-YLOXY)BENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0M3UN1DX0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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